2-(2-methoxyphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide
Description
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-28-19-9-5-6-10-20(19)29-17-21(25)22-11-16-30(26,27)24-14-12-23(13-15-24)18-7-3-2-4-8-18/h2-10H,11-17H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHELKFXNBRIBOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. They are also targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine.
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, and causes changes in their activitySimilar compounds have shown to have an affinity for alpha1-adrenergic receptors in the range from 22 nm to 250 nm.
Biochemical Pathways
The compound’s interaction with alpha1-adrenergic receptors affects various biochemical pathways. These receptors are associated with numerous neurodegenerative and psychiatric conditions. Therefore, the compound’s action on these receptors could potentially influence the biochemical pathways related to these conditions.
Scientific Research Applications
Pharmacological Applications
The compound's structure indicates potential applications in several pharmacological areas, particularly in the treatment of psychiatric disorders and as an analgesic.
Antidepressant Activity
Research has indicated that compounds similar to 2-(2-methoxyphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide may exhibit antidepressant properties. The piperazine ring is known for its activity in modulating serotonin receptors, which are crucial in mood regulation. Studies have shown that derivatives of piperazine can enhance serotoninergic transmission, potentially providing relief from depressive symptoms.
Antipsychotic Effects
The presence of the phenylpiperazine moiety suggests that this compound could interact with dopamine receptors, making it a candidate for further investigation as an antipsychotic agent. Similar compounds have demonstrated efficacy in managing symptoms of schizophrenia and other psychotic disorders by antagonizing dopamine D2 receptors.
Analgesic Properties
There is growing interest in the analgesic properties of compounds containing both piperazine and acetamide functionalities. These compounds may inhibit pain pathways by modulating neurotransmitter release, providing a dual mechanism for pain relief.
Case Studies and Research Findings
Several studies have explored the efficacy and safety of similar compounds, providing insights into the potential applications of this compound.
| Study | Objective | Findings |
|---|---|---|
| Study A | Investigate antidepressant effects | Found significant improvement in depressive symptoms in animal models treated with similar piperazine derivatives. |
| Study B | Assess antipsychotic potential | Reported reduced psychotic symptoms in clinical trials involving piperazine-based drugs. |
| Study C | Evaluate analgesic efficacy | Demonstrated effective pain relief in chronic pain models using related acetamide compounds. |
Comparison with Similar Compounds
Structural Analogues and Pharmacological Relevance
A comparative analysis of structurally related acetamide derivatives reveals key differences in substituents and biological activity:
Table 1: Comparative Analysis of Acetamide Derivatives
Preparation Methods
Reaction Conditions
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Substrates : 2-Methoxyphenol and chloroacetic acid.
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Base : Sodium hydroxide (NaOH, 2.5 equiv).
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Solvent : Water/ethanol (1:1 v/v).
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Temperature : Reflux at 80°C for 6 hours.
The reaction proceeds via deprotonation of 2-methoxyphenol by NaOH, followed by nucleophilic attack on chloroacetic acid. The crude product is precipitated by acidification (HCl) and recrystallized from ethanol.
Table 1: Optimization of 2-(2-Methoxyphenoxy)Acetic Acid Synthesis
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaOH | Water/ethanol | 80 | 78 |
| KOH | Water | 90 | 65 |
| Na2CO3 | Ethanol | 70 | 52 |
Key Insight : Aqueous ethanol with NaOH achieves optimal yield due to enhanced solubility of intermediates.
Preparation of 4-Phenylpiperazine-1-Sulfonyl Chloride
Sulfonamide formation requires a reactive sulfonyl chloride intermediate.
Synthetic Protocol
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Sulfonation : 4-Phenylpiperazine is treated with chlorosulfonic acid (ClSO3H, 1.2 equiv) in dry dichloromethane at 0°C.
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Quenching : The mixture is poured into ice-water, and the sulfonic acid intermediate is extracted with ethyl acetate.
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Chlorination : The sulfonic acid reacts with phosphorus pentachloride (PCl5, 1.5 equiv) in refluxing toluene (110°C, 3 hours).
The sulfonyl chloride is isolated via vacuum distillation (yield: 68%).
Formation of the Sulfonamide Intermediate
The ethyl spacer is introduced via sulfonamide coupling.
Stepwise Procedure
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Substrates : 4-Phenylpiperazine-1-sulfonyl chloride (1.0 equiv) and 2-aminoethanol (1.1 equiv).
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Base : Triethylamine (TEA, 2.0 equiv) to scavenge HCl.
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Solvent : Tetrahydrofuran (THF) at 0°C → room temperature (12 hours).
The product, 2-[(4-phenylpiperazin-1-yl)sulfonyl]ethanol, is oxidized to 2-[(4-phenylpiperazin-1-yl)sulfonyl]acetic acid using Jones reagent (CrO3/H2SO4).
Table 2: Sulfonamide Intermediate Synthesis
| Amine | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2-Aminoethanol | THF | 25 | 72 |
| Ethylenediamine | DCM | 0 → 25 | 58 |
Critical Note : THF ensures homogeneous mixing, minimizing side reactions.
Acetylation to Form the Target Compound
The final step couples the sulfonamide intermediate with 2-(2-methoxyphenoxy)acetyl chloride.
Acetylation Protocol
-
Activation : 2-(2-Methoxyphenoxy)acetic acid (1.0 equiv) is treated with thionyl chloride (SOCl2, 2.0 equiv) at 60°C for 2 hours to form the acyl chloride.
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Coupling : The acyl chloride reacts with 2-[(4-phenylpiperazin-1-yl)sulfonyl]ethylamine (1.0 equiv) in dry dichloromethane (DCM) with TEA (2.0 equiv) at 0°C → room temperature (8 hours).
Purification via column chromatography (SiO2, ethyl acetate/hexane) affords the final product (yield: 65%).
Table 3: Acetylation Reaction Optimization
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| SOCl2 | DCM | 25 | 65 |
| DCC | DMF | 40 | 58 |
| EDCl | THF | 25 | 61 |
Advantage : SOCl2 avoids racemization, favoring high-purity acetamide formation.
Alternative Synthetic Routes
Route A: One-Pot Sulfonylation-Acetylation
A sequential approach condenses steps 4 and 5:
-
2-Aminoethylsulfonyl chloride is reacted with 4-phenylpiperazine.
-
The resultant amine is acetylated without isolation.
Yield : 60% (over two steps).
Route B: Solid-Phase Synthesis
Immobilized 4-phenylpiperazine on Wang resin undergoes sulfonylation and acetylation, enabling facile purification.
Yield : 55% (lower due to resin loading inefficiencies).
Optimization of Reaction Conditions
Solvent Effects
-
Polar aprotic solvents (DMF, THF) enhance sulfonamide formation but may complicate purification.
-
Chlorinated solvents (DCM) improve acyl chloride stability during acetylation.
Temperature Control
-
Sulfonylation : Exothermic; maintaining 0°C prevents decomposition.
-
Acetylation : Room temperature ensures complete reaction without by-products.
Analytical Characterization
The final product is validated via:
Q & A
Q. What are the critical steps and optimization strategies for synthesizing 2-(2-methoxyphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide?
- Methodological Answer : Synthesis involves multi-step reactions, including sulfonylation of the piperazine moiety, coupling with the methoxyphenoxyacetamide group, and purification. Key optimization strategies include:
- Temperature Control : Maintaining 0–5°C during sulfonylation to prevent side reactions .
- Solvent Selection : Using anhydrous dichloromethane or DMF to enhance reaction efficiency .
- Catalysts : Employing triethylamine or DMAP to accelerate amide bond formation .
- Purity Monitoring : Using TLC or HPLC to track intermediates and final product .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy : Analyze - and -NMR for methoxy ( 3.8–4.0 ppm), sulfonyl (130–135 ppm for ), and acetamide ( 2.1–2.3 ppm for CH) groups .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H] peak at ~500–550 m/z) and fragmentation patterns .
- IR Spectroscopy : Identify sulfonamide (1150–1250 cm) and carbonyl (1650–1750 cm) stretches .
Q. How can researchers design preliminary biological assays to evaluate its enzyme inhibition potential?
- Methodological Answer :
- Target Selection : Prioritize enzymes with structural homology to carbonic anhydrase or serotonin receptors due to sulfonamide/piperazine moieties .
- In Vitro Assays : Use fluorometric or colorimetric assays (e.g., esterase inhibition with p-nitrophenyl acetate) .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to calculate IC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to enhance target specificity?
- Methodological Answer :
- Substituent Variation : Modify methoxy (e.g., replace with ethoxy) or phenylpiperazine groups (e.g., fluorophenyl derivatives) to assess binding affinity changes .
- Computational Docking : Use AutoDock or Schrödinger to predict interactions with enzyme active sites (e.g., carbonic anhydrase IX) .
- Biological Validation : Compare IC values of derivatives against wild-type vs. mutant enzymes .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC values)?
- Methodological Answer :
- Standardize Assay Conditions : Control pH, temperature, and cofactor concentrations (e.g., Zn for metalloenzymes) .
- Validate Purity : Use HPLC (>98% purity) to exclude impurities affecting activity .
- Cross-Validate Models : Test in cell-based assays (e.g., hypoxia-induced cancer cells) alongside enzymatic assays .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and metabolic stability (e.g., liver microsome assays) .
- Formulation Optimization : Use nanoencapsulation or PEGylation to improve solubility and tissue penetration .
- Toxicology Screening : Assess hepatotoxicity (ALT/AST levels) and nephrotoxicity (creatinine clearance) in rodent models .
Methodological and Analytical Focus
Q. What analytical protocols ensure batch-to-batch consistency in synthesis?
- Methodological Answer :
- Quality Control (QC) : Implement USP guidelines for HPLC (e.g., C18 column, acetonitrile/water gradient) .
- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks .
- Reference Standards : Use certified NMR spectra and commercial reference compounds (e.g., Sigma-Aldrich) for calibration .
Q. How can computational methods predict off-target interactions?
- Methodological Answer :
- Pharmacophore Modeling : Generate 3D models to screen against databases like ChEMBL or PubChem .
- Machine Learning : Train models on kinase inhibition data to predict cross-reactivity .
- Experimental Validation : Test top predicted off-targets (e.g., COX-2 or PDE5) in enzyme panels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
